N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide
CAS No.: 94266-17-8
Cat. No.: VC21114020
Molecular Formula: C16H26N2O
Molecular Weight: 262.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94266-17-8 |
|---|---|
| Molecular Formula | C16H26N2O |
| Molecular Weight | 262.39 g/mol |
| IUPAC Name | N-(2-aminoethyl)-2-(4-tert-butyl-2,6-dimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C16H26N2O/c1-11-8-13(16(3,4)5)9-12(2)14(11)10-15(19)18-7-6-17/h8-9H,6-7,10,17H2,1-5H3,(H,18,19) |
| Standard InChI Key | ZETWQXPEVKRTDM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1CC(=O)NCCN)C)C(C)(C)C |
| Canonical SMILES | CC1=CC(=CC(=C1CC(=O)NCCN)C)C(C)(C)C |
Introduction
Chemical Identity and Structural Information
Molecular Formula and Identification
N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is precisely identified through several standardized chemical identifiers. Its molecular formula is C16H26N2O with a molecular weight of 262.39 g/mol . The compound is registered with CAS number 94266-17-8 and EINECS number 304-422-9, providing standardized identification for regulatory and research purposes . These identifiers ensure accurate compound recognition across different chemical databases and research publications globally.
Structural Characteristics and Nomenclature
The IUPAC name for this compound is N-(2-aminoethyl)-2-(4-tert-butyl-2,6-dimethylphenyl)acetamide, which precisely describes its chemical structure. Its structure is characterized by:
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An aminoethyl group (-NHCH2CH2NH2)
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A tert-butyl group on position 4 of the aromatic ring
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Two methyl groups at positions 2 and 6 of the aromatic ring
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An acetamide linkage connecting these functional groups
The compound can be represented by the canonical SMILES notation: CC1=CC(=CC(=C1CC(=O)NCCN)C)C(C)(C)C. This standardized notation allows for computational analysis and structure representation in chemical databases. The InChI key ZETWQXPEVKRTDM-UHFFFAOYSA-N provides an additional unique identifier for this compound in chemical information systems.
Physical and Chemical Properties
Physical Properties
N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide possesses several distinct physical properties that influence its handling and applications in laboratory settings. The compound has a predicted density of 0.993±0.06 g/cm³, making it slightly less dense than water . Its boiling point is estimated at 440.5±45.0°C under standard pressure conditions, indicating high thermal stability . The predicted pKa value of 15.40±0.46 suggests relatively weak acidity, which influences its behavior in various pH environments . These physical parameters are critical considerations when designing experiments and processing protocols involving this compound.
Solubility Profile
The compound exhibits selective solubility in organic solvents, showing slight solubility in chloroform and methanol . This solubility profile is crucial for laboratory applications as it determines appropriate solvents for reactions and purification procedures. The limited solubility in common organic solvents necessitates careful consideration when designing experimental protocols. For optimal storage conditions, the compound should be maintained at temperatures between 2-8°C to preserve its chemical integrity . These solubility characteristics significantly influence the compound's practical applications in research settings.
Chemical Reactivity
N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide can participate in various chemical reactions due to its functional groups. The aminoethyl group serves as a nucleophilic center capable of engaging in reactions with electrophiles. The amide linkage provides potential sites for hydrolysis under appropriate conditions. Additionally, the aromatic ring with its tert-butyl and methyl substituents influences the electron distribution throughout the molecule, affecting its reactivity patterns and interaction capabilities with various chemical reagents and biological macromolecules.
Synthesis Methodologies
Laboratory Synthesis Routes
The laboratory synthesis of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide typically involves a reaction between 4-tert-butyl-2,6-xylylacetamide and an appropriate aminoethylating agent. One established method utilizes 2-chloroethylamine hydrochloride as the aminoethylating agent in the presence of a base such as sodium hydroxide. The reaction generally proceeds in an organic solvent like ethanol or methanol under reflux conditions for several hours to achieve optimal yield. Following the reaction, purification is accomplished through recrystallization or column chromatography to obtain the pure compound for research applications.
Process Optimization and Scale-up Considerations
For larger-scale production of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, continuous flow processes may be employed to enhance yield and purity. Industrial production methods often incorporate automated reactors that allow precise control of reaction parameters such as temperature, pressure, and reagent ratios. Advanced purification techniques, including high-performance liquid chromatography (HPLC), can significantly improve the efficiency of the production process. These optimization approaches are essential for ensuring consistent quality and reducing production costs when larger quantities of the compound are required for research or industrial applications.
Research Applications
Biological Research Applications
In biological research, N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide serves as a valuable tool for studying various biochemical processes. The compound is particularly useful in investigations focused on enzyme interactions and protein modifications. Its unique structural features enable specific binding to biological targets, making it suitable for probing molecular interactions in complex biological systems. Researchers utilize this compound to elucidate biochemical pathways and understand the molecular mechanisms underlying various biological processes. The compound's specific structural attributes contribute to its utility in these specialized research applications.
Enzyme Interaction Studies
One of the primary research applications of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide involves the study of enzyme interactions. The compound's aminoethyl group can form hydrogen bonds and electrostatic interactions with enzymes, while the tert-butyl-xylylacetamide structure provides steric hindrance and hydrophobic interactions. These characteristics enhance the compound's binding affinity and specificity toward various enzymatic targets. By investigating these interactions, researchers can gain insights into enzyme function, substrate binding mechanisms, and potential approaches for modulating enzymatic activity in therapeutic contexts.
Chemistry Applications
Beyond biological research, N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide serves as a valuable building block in synthetic chemistry. The compound can be used in the synthesis of more complex molecules with potential applications in various fields. Its well-defined functional groups provide multiple sites for further chemical modifications, allowing chemists to construct elaborate molecular structures with specific properties. These synthetic applications extend the utility of the compound beyond biological research into broader areas of chemical investigation and materials science.
Biological Activity
Mechanism of Action
The biological activity of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide stems from its ability to interact with specific molecular targets through multiple binding mechanisms. The aminoethyl group forms hydrogen bonds and electrostatic interactions with complementary sites on enzymes or receptors. Simultaneously, the tert-butyl-xylylacetamide structure engages in hydrophobic interactions and provides steric effects that influence binding orientation and affinity. This dual-interaction mechanism contributes to the compound's effectiveness in modulating protein function and enzymatic activity in research applications. Understanding these interaction principles helps researchers predict and interpret the compound's behavior in biological systems.
Enzyme Inhibition Studies
Research has indicated that N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide and structurally related compounds can exhibit enzyme inhibition properties. Studies focusing on similar compounds have demonstrated that modifications in the amino group significantly influence binding affinity toward specific kinases and other enzymes. This suggests that N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide may exhibit comparable inhibitory effects depending on the target enzyme and experimental conditions. These enzyme inhibition properties make the compound potentially valuable for developing research tools to study enzymatic processes and pathways in biological systems.
Comparative Analysis with Related Compounds
Structural Analogues
Several compounds share structural similarities with N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, including N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane, N-(2-Aminoethyl)-1-aziridineethanamine, and N-(2-Aminoethyl)-glycine. These compounds all contain the aminoethyl functional group but differ in their core structures. These structural variations result in distinct chemical properties and biological activities for each compound. A comparative analysis of these related compounds provides valuable insights into structure-activity relationships and helps researchers select the most appropriate compound for specific research applications.
Comparative Properties Table
The following table presents a comparative analysis of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide and structurally related compounds:
| Compound | Molecular Weight | Key Structural Features | Primary Biological Activity |
|---|---|---|---|
| N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide | 262.39 g/mol | Aminoethyl group with tert-butyl-xylylacetamide | Enzyme interactions and protein modifications |
| N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane | Varies | Aminoethyl group with silane functionality | Enzyme inhibitor |
| N-(2-Aminoethyl)-1-aziridineethanamine | Varies | Aminoethyl group with aziridine ring | Anticancer properties |
| N-(2-Aminoethyl)-glycine | Varies | Aminoethyl group with glycine | Neurotransmitter activity |
This comparative analysis highlights the unique properties of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide and its distinct advantages for specific research applications compared to structurally related compounds.
Analytical Characterization
Identification Methods
Several analytical techniques are employed for the identification and characterization of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the compound's structure through 1H and 13C spectra, confirming the presence and positioning of functional groups. Mass spectrometry allows for accurate molecular weight determination and fragmentation pattern analysis. Infrared spectroscopy identifies specific functional groups through characteristic absorption bands. These complementary analytical methods ensure accurate identification and purity assessment of the compound for research applications.
Chemical Property Data Table
The following table summarizes the key chemical and physical properties of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide:
This comprehensive data table provides essential information for researchers working with N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, facilitating proper handling, storage, and application in various research contexts.
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